4-Azepan-1-YL-benzylamine
Overview
Description
4-Azepan-1-YL-benzylamine is a chemical compound with the molecular formula C13H20N2 . It contains a total of 36 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 seven-membered ring .
Molecular Structure Analysis
The molecular structure of 4-Azepan-1-YL-benzylamine includes a seven-membered azepane ring attached to a benzylamine group . The molecule has a total of 36 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, and 6 aromatic bonds .Scientific Research Applications
Protein Kinase Inhibition
Azepane derivatives have been identified as potent inhibitors of protein kinase B (PKB-α) and protein kinase A (PKA), suggesting their potential in therapeutic applications targeting various diseases. Structural modifications of these compounds have led to the development of plasma stable and highly active inhibitors, which are crucial for drug development (Breitenlechner et al., 2004).
Antimicrobial and Anticancer Activities
Synthetic azepane derivatives have shown significant antimicrobial and anticancer activities, indicating their potential as novel therapeutic agents. Specific compounds within this class have demonstrated potent activity against HCT 116 cancer cell lines, highlighting the importance of structural features in their biological activities (Verma et al., 2015).
Synthetic Methodologies
Azepane derivatives have been utilized in various synthetic methodologies, such as the Baylis-Hillman reaction, to create novel heterocyclic compounds. These methodologies offer efficient routes to structurally complex and functionalized molecules, expanding the toolbox available for organic synthesis (Batra & Roy, 2004).
Surface Passivation in Photovoltaic Cells
In the field of materials science, benzylamine, a compound related to 4-Azepan-1-YL-benzylamine, has been used for surface passivation of perovskite films in solar cells. This application significantly improves the moisture resistance and electronic properties of the perovskites, leading to high-efficiency and air-stable photovoltaic cells (Wang et al., 2016).
Enantioselective Synthesis
Azepane derivatives have been employed in the enantioselective synthesis of chiral compounds, demonstrating their utility in creating molecules with specific optical activities. This application is crucial for the production of enantiomerically pure pharmaceuticals and other biologically active substances (Zhou et al., 2015).
Mechanism of Action
While the specific mechanism of action for 4-Azepan-1-YL-benzylamine is not available, benzylamines have been studied for their antifungal properties. They interfere with the fungal cell membrane function, leading to increased membrane permeability and leakage of cellular components, ultimately causing fungal cell death .
properties
IUPAC Name |
[4-(azepan-1-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-11-12-5-7-13(8-6-12)15-9-3-1-2-4-10-15/h5-8H,1-4,9-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGPICFMSWPTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624944 | |
Record name | 1-[4-(Azepan-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
581812-79-5 | |
Record name | 1-[4-(Azepan-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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